2,4-Dichlorobenzoylacetonitrile
Overview
Description
2,4-Dichlorobenzoylacetonitrile: is an organic compound with the molecular formula C9H5Cl2NO . It is a derivative of benzoylacetonitrile, where two chlorine atoms are substituted at the 2 and 4 positions of the benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 2,4-Dichlorobenzoylacetonitrile involves the reaction of 2,4-dichlorobenzaldehyde with hydroxylamine hydrochloride to form 2,4-dichlorobenzaldoxime. This intermediate is then treated with acetic anhydride to yield 2,4-dichlorobenzonitrile . The reaction conditions typically involve heating the mixture to 70-75°C for the first step and 110-120°C for the second step .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through catalytic ammoxidation of 2,4-dichlorobenzyl chloride. This method offers higher yields and operates at lower reaction temperatures compared to traditional methods . The process involves the use of a heterogeneous catalyst and is considered more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichlorobenzoylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products:
Substitution: Products include various substituted benzoylacetonitriles.
Oxidation: Products include dichlorobenzoic acids.
Reduction: Products include dichlorobenzylamines.
Scientific Research Applications
2,4-Dichlorobenzoylacetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichlorobenzoylacetonitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes. The exact molecular pathways and targets are still under investigation, but it is believed to involve the denaturation of proteins and interference with cellular signaling pathways .
Comparison with Similar Compounds
Benzoylacetonitrile: Lacks the chlorine substitutions and has different reactivity and applications.
2,4-Dichlorobenzonitrile: Similar structure but lacks the acetonitrile group, leading to different chemical properties and uses.
2,4-Dichlorobenzyl alcohol: Used as an antiseptic and has different biological activities compared to 2,4-Dichlorobenzoylacetonitrile.
Uniqueness: this compound is unique due to its dual functional groups (chlorine and acetonitrile), which provide a versatile platform for various chemical reactions and applications. Its specific substitution pattern also imparts distinct chemical and biological properties, making it valuable in multiple fields of research and industry.
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSMJAXTUMPWCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10545452 | |
Record name | 3-(2,4-Dichlorophenyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10545452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39528-61-5 | |
Record name | 2,4-Dichloro-β-oxobenzenepropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39528-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2,4-Dichlorophenyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10545452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2,4-dichlorophenyl)-3-oxopropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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